![molecular formula C28H23F3N4O4S B2684811 6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-99-4](/img/structure/B2684811.png)
6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C28H23F3N4O4S and its molecular weight is 568.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 688055-99-4) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings and data regarding its biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C28H29F3N4O4S with a molecular weight of 574.6 g/mol. The structure features a quinazolinone core linked to a piperazine moiety and a trifluoromethyl phenyl group, which may contribute to its biological activity.
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific cellular pathways related to cancer cell proliferation and apoptosis. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors or other protein targets within the cell.
Anticancer Activity
Several studies have explored the anticancer properties of compounds structurally related to this compound. Here are some key findings:
- Cell Line Testing : In vitro studies have shown that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that analogues with a trifluoromethyl group exhibited significant growth inhibition in pancreatic cancer cell lines (MiaPaCa2 and BxPC3) with GI50 values ranging from 14 μM to >50 μM depending on the specific analogue used .
- Another research indicated that compounds derived from similar frameworks displayed broad-spectrum activity against breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances the compound's potency. The following modifications were noted:
- Piperazine Substituents : Variations in substituents on the piperazine ring have been linked to increased activity against certain cancer types.
- Phenyl Modifications : The presence of different substituents on the phenyl rings also plays a crucial role in modulating biological activity.
Case Studies
Study | Compound | Cell Lines Tested | GI50 Values |
---|---|---|---|
Study 1 | Trifluoromethyl analogue | MiaPaCa2 | 14 μM |
Study 2 | Piperazine derivative | MCF-7 | >50 μM |
Study 3 | Phenyl-substituted variant | A2780 | 19 μM |
Toxicity and Safety Profile
While the anticancer potential is promising, toxicity studies are essential for determining safety profiles. Current data suggest moderate toxicity at higher concentrations; however, comprehensive toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by a complex structure featuring a quinazolinone core linked to a piperazine moiety with trifluoromethyl substitution. Its molecular formula is C23H21F3N4O3S, with a molecular weight of approximately 468.5 g/mol. The presence of sulfur and fluorine atoms in its structure enhances its biological activity and solubility properties.
Pharmacological Applications
-
Antidepressant and Anxiolytic Effects
- Research indicates that derivatives of piperazine compounds, including those similar to the target compound, have shown significant binding affinity for the 5-HT_1A receptor , which is crucial in the treatment of various affective disorders such as anxiety and depression. These compounds have been noted for their potential as serotonin reuptake inhibitors and may provide therapeutic benefits for conditions like generalized anxiety disorder and panic disorder .
- Antipsychotic Properties
- Anti-inflammatory Activity
Case Studies and Experimental Findings
- A study on related compounds demonstrated that modifications in the piperazine ring significantly affect receptor binding profiles and biological activity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced potency against specific targets .
- Another investigation into sulfanylidene derivatives revealed their potential as novel anti-inflammatory agents through inhibition of pro-inflammatory cytokines in vitro .
Toxicological Assessments
Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicological studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, further assessments are needed to establish safety margins for clinical applications.
Eigenschaften
IUPAC Name |
6-sulfanylidene-7-[[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4S/c29-28(30,31)19-2-1-3-20(12-19)33-8-10-34(11-9-33)25(36)18-6-4-17(5-7-18)15-35-26(37)21-13-23-24(39-16-38-23)14-22(21)32-27(35)40/h1-7,12,21-24H,8-11,13-16H2,(H,32,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVASDWTCKVGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC6C(CC5NC4=S)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.